molecular formula C21H17BrF2N2O3 B2824747 (2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327194-65-9

(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2824747
CAS No.: 1327194-65-9
M. Wt: 463.279
InChI Key: ASRWUESAXRIIPV-QLYXXIJNSA-N
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Description

The compound is a chromene derivative, which is a class of organic compounds with a fused benzene and pyran ring. It also contains an imine functional group, a bromine atom, and a tetrahydrofuran ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused chromene ring system, the imine group, and the tetrahydrofuran ring. The presence of the bromine atom could make this compound useful for further reactions, as bromine is a good leaving group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imine group and the bromine atom. The imine could undergo hydrolysis to form a carbonyl and an amine, while the bromine could be displaced in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chromene and tetrahydrofuran rings could contribute to its stability and solubility .

Scientific Research Applications

Synthesis and Chemical Properties

  • Eco-Friendly Synthesis Approaches : Research highlights eco-friendly methods for synthesizing 2-imino-2H-chromene derivatives, emphasizing high yield and atom economy through Knoevenagel condensation and other reactions under mild conditions (Proença & Costa, 2008).
  • Novel Synthesis Methods : Studies report on efficient, one-pot synthesis techniques for creating 2-imino-2H-chromene derivatives, indicating the potential for generating a wide range of compounds for various applications (Gyuris et al., 2011).

Biological Activities

  • Antimicrobial Properties : Certain 2-imino-2H-chromene derivatives have been synthesized and shown to exhibit antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Ukhov et al., 2021).
  • Anticancer Potential : Research on N-Aryl-7-Hydroxy-2-Imino-2H-Chromene-3-Carboxamides indicates that these compounds may possess cytotoxic activities against various human cancer cell lines, highlighting their potential in cancer therapy (Gill, Kumari, & Bariwal, 2016).

Applications in Material Science and Chemistry

  • Fluorescent Chemosensors : Some derivatives have been developed as fluorescent probes for selective detection of metal ions in aqueous solutions, offering applications in environmental monitoring and analytical chemistry (Bekhradnia, Domehri, & Khosravi, 2016).

Safety and Hazards

Without specific safety data for this compound, it’s important to handle it with care, as many organic compounds can be harmful or toxic. Always follow appropriate safety procedures when handling chemical substances .

Properties

IUPAC Name

6-bromo-2-(3,5-difluorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrF2N2O3/c22-13-3-4-19-12(6-13)7-18(20(27)25-11-17-2-1-5-28-17)21(29-19)26-16-9-14(23)8-15(24)10-16/h3-4,6-10,17H,1-2,5,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRWUESAXRIIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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